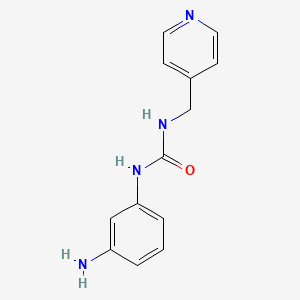

3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea

Übersicht

Beschreibung

3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, also known as APPMU, is an organic compound that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a ligand for metal ions. It has also been used in the study of biological systems, as a reagent for the determination of trace metals, and as a fluorescent probe for imaging.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Complex Formation

Studies have shown that urea derivatives, including those related to 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, participate in complex formation through hydrogen bonding. For instance, research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the importance of hydrogen bonding in complex formation and the electronic effects on these associations (Ośmiałowski et al., 2013).

Conformational Studies and Synthesis

Corbin et al. (2001) discussed the conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes, demonstrating the structural versatility and potential for self-assembly of these compounds (Corbin et al., 2001). Additionally, Chen et al. (2010) described the stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor, showcasing the synthetic applications of urea derivatives in medicinal chemistry (Chen et al., 2010).

Anion Binding and Sensing

Jordan et al. (2010) investigated the binding of carboxylic acids by fluorescent pyridyl ureas, revealing their potential as sensors for organic acids through changes in fluorescence upon binding (Jordan et al., 2010). Similarly, Marivel et al. (2011) studied the binding of polyatomic anions with protonated ureido-pyridyl ligands, demonstrating the ligands' ability to interact with various anions, which could be leveraged for sensing applications (Marivel et al., 2011).

Cytokinin-like Activity and Rooting Enhancement

Ricci and Bertoletti (2009) discussed the urea derivatives' cytokinin-like activity and their ability to enhance adventitious root formation, indicating their potential application in plant biology and agriculture (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(3-aminophenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9,14H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZHKNBWCCBKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

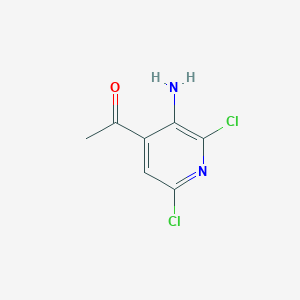

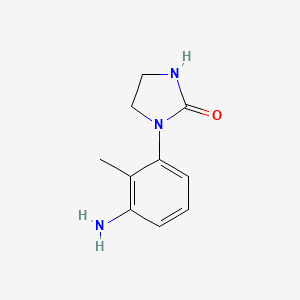

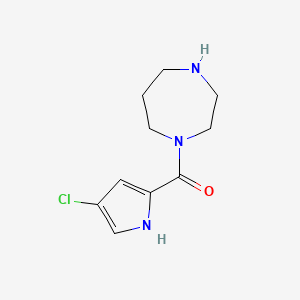

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Methylcarbamoyl)phenoxy]acetic acid](/img/structure/B1518960.png)

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)